

Application Notes and Protocols for Administering ATX-295 in Preclinical Mouse Models

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Compound of Interest

Compound Name: AK 295

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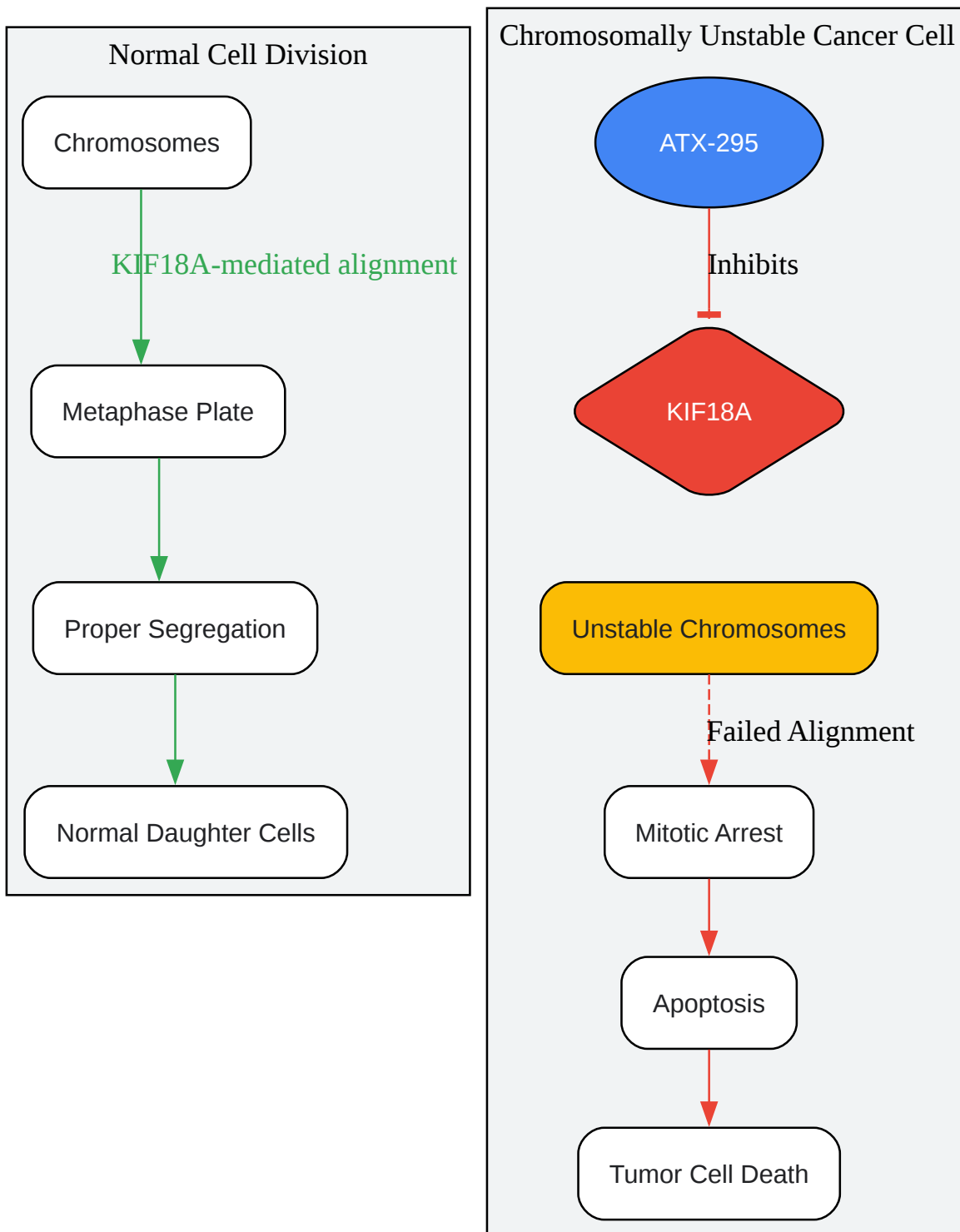
For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-295 is a potent and selective oral inhibitor of the kinesin family member 18A (KIF18A), a mitotic kinesin motor protein essential for chromosome alignment during cell division.[1][2] In cancer cells characterized by chromosomal instability (CIN), particularly those with whole-genome doubling (WGD), there is a heightened dependency on KIF18A for survival.[3][4][5][6] ATX-295 selectively induces mitotic arrest and subsequent apoptosis in these chromosomally unstable tumor cells, while largely sparing healthy, chromosomally stable cells.[1][4] Preclinical studies have demonstrated significant anti-tumor activity of ATX-295 in mouse models of ovarian and triple-negative breast cancer (TNBC), especially in tumors identified as WGD-positive.[3][5] These application notes provide detailed protocols for the administration of ATX-295 in preclinical mouse models to evaluate its efficacy and pharmacodynamic effects.

Mechanism of Action of ATX-295

ATX-295 functions by inhibiting the ATPase activity of KIF18A.[6] This inhibition disrupts the proper alignment of chromosomes at the metaphase plate during mitosis. In chromosomally unstable cancer cells, this disruption leads to a prolonged mitotic arrest, ultimately triggering apoptosis and cell death.[4] This targeted approach offers a promising therapeutic window for cancers with high levels of CIN.



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Caption: Mechanism of ATX-295 in inducing mitotic arrest and apoptosis in chromosomally unstable cancer cells.

Data Presentation

In Vivo Efficacy of ATX-295 in Ovarian Cancer Xenograft Models

Mouse Model	Tumor Type	Biomarker Status	Treatment Group	Dosing	Tumor Growth Outcome	Reference
OVCAR-3 Xenograft	Ovarian Carcinoma	WGD-Positive	Vehicle	-	Progressive Tumor Growth	[5]
OVCAR-3 Xenograft	Ovarian Carcinoma	WGD-Positive	ATX-295	10 mg/kg BID	Dose-dependent tumor regression	[5]
OVCAR-3 Xenograft	Ovarian Carcinoma	WGD-Positive	ATX-295	15 mg/kg BID	Dose-dependent tumor regression	[5]
OVK18 Xenograft	Ovarian Carcinoma	WGD-Negative	ATX-295	Not specified	No anti-tumor activity	[5]

In Vivo Efficacy of ATX-295 in Ovarian Cancer Patient-Derived Xenograft (PDX) Models

Mouse Model	Tumor Type	Treatment Group	Dosing	Response Rate (Tumor Stasis or Better)	WGD Status of Responders	Reference
Ovarian PDX Panel	Ovarian Carcinoma	ATX-295	30 mg/kg BID	61%	73% of responding models were WGD-positive	[5] [6]

Pharmacodynamic Effects of ATX-295 in OVCAR-3 Xenograft Model

Treatment Group	Dosing	Biomarker	Observation	Reference
Vehicle	-	Phospho-Histone H3 (pHH3)	Baseline levels	[5]
ATX-295	Not specified	Phospho-Histone H3 (pHH3)	Selective induction in WGD-positive tumors, consistent with mitotic arrest	[5]

Experimental Protocols

Protocol 1: Establishment of Ovarian Cancer Xenograft Mouse Model

Materials:

- OVCAR-3 (WGD-positive) or OVK18 (WGD-negative) ovarian cancer cell lines

- Immunocompromised mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Matrigel
- Sterile PBS
- Syringes and needles (27G)
- Calipers

Procedure:

- Culture ovarian cancer cells to ~80% confluency.
- Harvest cells by trypsinization and wash with sterile PBS.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- Anesthetize the mouse according to approved institutional protocols.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of each mouse.
- Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
- Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Preparation and Administration of ATX-295

Materials:

- ATX-295 compound
- Vehicle solution: 5% Tocophersolan (TPGS) and 0.5% Methylcellulose in sterile water

- Oral gavage needles (20-22 gauge, flexible tip)
- Syringes
- Balance

Procedure:

- Prepare the vehicle solution by first dissolving TPGS in sterile water, followed by the addition of Methylcellulose with continuous stirring until a homogenous suspension is formed.
- Calculate the required amount of ATX-295 based on the desired dose (e.g., 10, 15, or 30 mg/kg) and the body weight of the mice.
- Suspend the calculated amount of ATX-295 in the vehicle solution. Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg.
- Vortex the ATX-295 suspension thoroughly before each administration to ensure uniformity.
- Administer the ATX-295 suspension or vehicle to the mice via oral gavage twice daily (BID).

Protocol 3: In Vivo Efficacy and Toxicity Monitoring

Materials:

- Calipers
- Balance

Procedure:

- Measure the tumor dimensions (length and width) using calipers twice a week.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²).
- Monitor the body weight of each mouse twice a week as an indicator of general health and potential toxicity.

- Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity levels.
- Continue treatment and monitoring for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined endpoint).
- At the end of the study, euthanize the mice according to approved institutional protocols and collect tumors for further analysis.

Protocol 4: Pharmacodynamic Analysis of Phospho-Histone H3 (pHH3)

Materials:

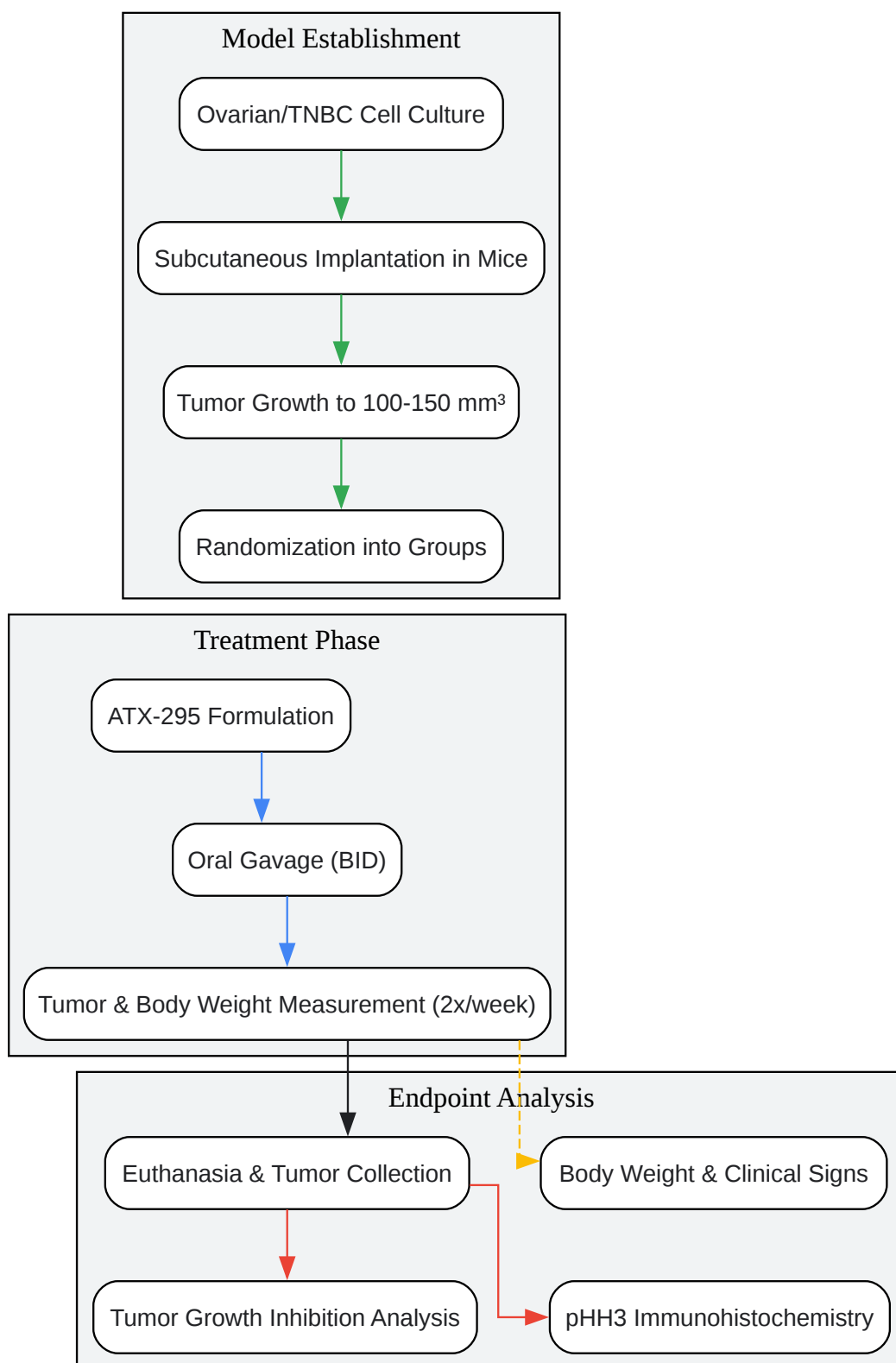
- Tumor samples collected at the end of the study
- Formalin
- Paraffin
- Microtome
- Primary antibody against Phospho-Histone H3 (Ser10)
- Secondary antibody and detection system (e.g., HRP-conjugated)
- DAB substrate
- Hematoxylin
- Microscope

Procedure:

- Fix the collected tumor tissues in 10% neutral buffered formalin for 24 hours.
- Process the fixed tissues and embed them in paraffin.

- Cut 4-5 μm sections from the paraffin-embedded tumor blocks.
- Perform immunohistochemistry for pHH3. This includes deparaffinization, rehydration, antigen retrieval, and blocking of endogenous peroxidase.
- Incubate the sections with the primary anti-pHH3 antibody.
- Apply the secondary antibody and the detection system.
- Develop the signal using DAB substrate and counterstain with hematoxylin.
- Quantify the percentage of pHH3-positive cells by analyzing multiple high-power fields per tumor section.

Experimental Workflow

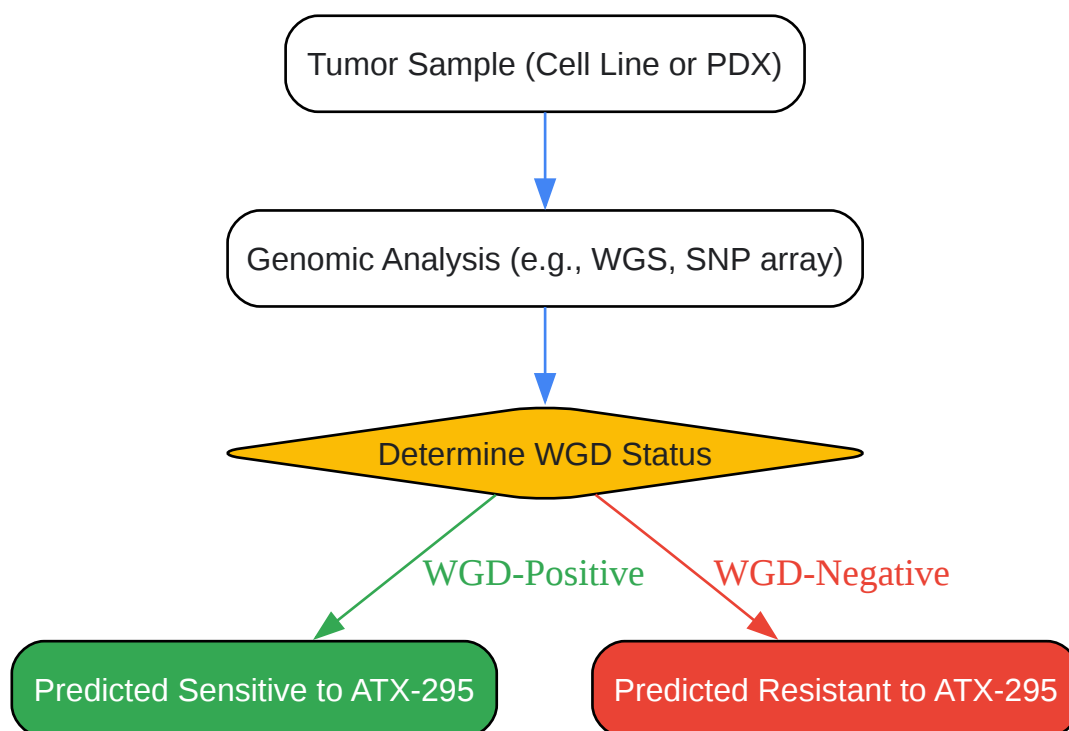


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Caption: Workflow for preclinical evaluation of ATX-295 in mouse models.

Predictive Biomarker: Whole Genome Doubling (WGD)

The sensitivity of cancer cells to ATX-295 is strongly correlated with the presence of whole-genome doubling (WGD).^{[3][5][6]} Therefore, it is crucial to determine the WGD status of the preclinical models being used. This can be achieved through genomic analysis of the tumor cells or tissues.



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Caption: Logic for using WGD as a predictive biomarker for ATX-295 sensitivity.

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